Enhanced Aqueous Solubility vs. Free Base
The hydrochloride salt of PROTAC BRD4 ligand-2 demonstrates substantially higher aqueous solubility than the free base. In a standard in vivo formulation vehicle (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline), the HCl salt achieves a solubility of ≥ 2.5 mg/mL (5.72 mM), forming a clear solution . By contrast, the free base (MW 400.86) is less amenable to aqueous formulation at equivalent concentrations . This differential solubility directly impacts the compound's utility in PROTAC conjugation reactions and in vivo dosing preparations.
| Evidence Dimension | Aqueous solubility in in vivo formulation vehicle |
|---|---|
| Target Compound Data | ≥ 2.5 mg/mL (5.72 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline |
| Comparator Or Baseline | PROTAC BRD4 ligand-2 (free base): qualitatively lower aqueous solubility; requires organic co-solvent |
| Quantified Difference | ≥ 2.5 mg/mL (HCl salt) vs. free base (not quantified at equivalent conditions, but salt form is reported to 'usually boast enhanced water solubility') |
| Conditions | In vivo formulation vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, room temperature |
Why This Matters
Superior solubility of the HCl salt enables more reliable PROTAC conjugation, facilitates in vivo dosing, and reduces formulation-related experimental variability.
